molecular formula C22H17ClN2O4S B2447851 4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole CAS No. 862794-94-3

4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole

Katalognummer: B2447851
CAS-Nummer: 862794-94-3
Molekulargewicht: 440.9
InChI-Schlüssel: LRPPOZGTZIHRSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole is a synthetic organic compound designed for research purposes. This molecule features a complex structure incorporating an oxazole core, which is a five-membered aromatic ring containing oxygen and nitrogen atoms. This core is further functionalized with a furan-2-yl substituent, a (4-chlorophenyl)sulfonyl group, and a 3,4-dihydroisoquinoline moiety . Compounds with similar structural features, particularly those containing the dihydroisoquinolin-2(1H)-ylsulfonyl group, have been identified in chemical patent libraries for their potential in medicinal chemistry research . The integration of a sulfonyl group often influences the compound's physicochemical properties, such as solubility and membrane permeability, while the chlorophenyl and heteroaromatic fragments can be critical for target engagement . Researchers may investigate this compound as a potential inhibitor or modulator of various biological targets, such as histone deacetylases, given that structurally related dihydroisoquinolinone compounds have been explored for their inhibitory effects on abnormal cell growth . It is supplied strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4S/c23-17-7-9-18(10-8-17)30(26,27)21-22(29-20(24-21)19-6-3-13-28-19)25-12-11-15-4-1-2-5-16(15)14-25/h1-10,13H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPPOZGTZIHRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole (CAS Number: 862794-94-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₃S
  • Molecular Weight : 440.9 g/mol

This compound features a complex arrangement that includes a furan ring, a sulfonamide group, and a dihydroisoquinoline moiety, which are known to contribute to various pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 4-chlorophenylsulfonyl moiety exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid with this sulfonyl group showed activity against Gram-positive bacteria and Candida albicans . The specific compound under discussion has not been directly tested for antimicrobial properties but shares structural similarities with other active compounds.

Neuroprotective Effects

The neuroprotective potential of related dihydroisoquinoline compounds has been explored extensively. For example, certain derivatives have shown protective effects against corticosterone-induced neuronal damage in PC12 cells, a model for studying neurotoxicity . These compounds demonstrated low cytotoxicity and significant neuroprotective effects, suggesting that the compound may exhibit similar properties.

Acetylcholinesterase Inhibition

Research indicates that compounds with structural similarities to 4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole may act as acetylcholinesterase inhibitors. This activity is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase can enhance cholinergic transmission and improve cognitive functions.

Cytotoxicity Studies

Cytotoxicity assessments have shown that many synthesized derivatives of related structures possess low toxicity profiles against human cell lines such as HEK293 and L02. For instance, certain compounds exhibited inhibitory rates lower than 20% at concentrations of 100 μM . This suggests a favorable safety profile for potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial4-chlorophenylsulfonamide derivativesEffective against Gram-positive bacteria
NeuroprotectiveDihydroisoquinoline derivativesProtective effects on PC12 cells
Acetylcholinesterase InhibitorRelated phenylcinnamide derivativesModerate inhibition of acetylcholinesterase
CytotoxicityVarious synthesized derivativesLow toxicity in HEK293 and L02 cells

Case Study: Neuroprotective Mechanism

A study focused on the neuroprotective mechanisms of dihydroisoquinoline compounds revealed that they significantly reduced immobility time in the forced swim test (FST), indicating potential antidepressant effects. These findings suggest that the compound may also influence mood regulation through similar pathways .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. The sulfonamide group is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects.

Case Study: COX-2 Inhibitory Activity
Research has shown that compounds with similar sulfonamide structures can exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. For instance, derivatives of sulfonamides have been synthesized and evaluated for their COX-2 inhibitory activity, demonstrating promising results .

Antimicrobial Activity

Studies have indicated that compounds containing the dihydroisoquinoline structure can possess antimicrobial properties. The interaction of the sulfonamide group with bacterial enzymes may disrupt essential metabolic processes, leading to antibacterial effects.

Case Study: Antimicrobial Screening
In vitro evaluations of related compounds have shown significant antibacterial activity against various strains of bacteria, suggesting that the structural features of this compound could be optimized for enhanced efficacy .

Pharmacological Studies

Pharmacological investigations into the mechanism of action of similar compounds indicate that they may interact with neurotransmitter systems or other molecular targets in the central nervous system (CNS). This opens avenues for research into their potential use as neuroprotective agents or in treating neurodegenerative diseases.

Case Study: Neuropharmacology
Research on related dihydroisoquinoline derivatives has revealed their potential as modulators of neurotransmitter receptors, which could be beneficial in conditions like Parkinson's disease .

Chemical Reactivity and Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the dihydroisoquinoline moiety through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonylation reactions.
  • Coupling with furan derivatives to complete the oxazole structure.

These synthetic routes allow for the modification of functional groups, enabling the exploration of structure-activity relationships (SAR) that can enhance biological activity.

Potential Industrial Applications

Beyond medicinal uses, this compound may also find applications in materials science due to its unique structural properties. The ability to form strong interactions with various substrates could lead to advancements in developing new materials with specific functionalities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-((4-chlorophenyl)sulfonyl)-5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)oxazole?

  • Methodology : Utilize condensation reactions between sulfonyl chlorides and heterocyclic amines (e.g., 3,4-dihydroisoquinoline derivatives) under anhydrous conditions. For example, intermolecular cyclization of 4-chlorophenylsulfonyl chloride with 3,4-dihydroisoquinoline precursors in the presence of coupling agents like oxalyl chloride or bromo-diethylmalonate can yield the oxazole core . Purification via column chromatography (silica gel, gradient elution) is recommended.

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the furan-2-yl group (δ ~7.5–8.0 ppm for aromatic protons) and dihydroisoquinoline protons (δ ~2.5–3.5 ppm for methylene groups) .
  • HRMS : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₂H₁₈ClN₂O₃S: 437.08) .
  • X-ray crystallography : Resolve ambiguity in stereochemistry (if applicable) by comparing with structurally related oxadiazole derivatives .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodology : Use cell-based assays (e.g., HEK-293 or Vero cells) to evaluate cytotoxicity (via MTT assay) and antiviral activity (e.g., plaque reduction neutralization test). For example, compounds with dihydroisoquinoline moieties have shown inhibitory effects against coronaviruses, with cytotoxicity thresholds <1% .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodology :

  • Software : Use AutoDock4 or Glide for flexible docking, incorporating receptor side-chain flexibility (e.g., HIV protease or MERS-CoV fusion proteins) .
  • Validation : Redock co-crystallized ligands (RMSD <2 Å) to ensure accuracy. Compare binding energies (ΔG) to prioritize candidates for enzymatic assays .
  • Covalent docking : If the sulfonyl group forms covalent bonds, apply grid-based methods to model interactions .

Q. How to resolve contradictions between bioactivity and cytotoxicity data?

  • Methodology :

  • Dose-response analysis : Calculate IC₅₀ and CC₅₀ values to establish therapeutic indices (TI = CC₅₀/IC₅₀). For example, a compound with IC₅₀ = 0.6 µM and CC₅₀ = 50 µM (TI >80) is promising .
  • Off-target profiling : Use kinase or GPCR panels to identify non-specific interactions.
  • Structural analogs : Compare with derivatives lacking the 4-chlorophenylsulfonyl group to isolate pharmacophore contributions .

Q. What strategies optimize synthetic yield for scale-up?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .
  • In-line analytics : Monitor reaction progress via FTIR or HPLC to minimize impurities .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Core modifications : Synthesize analogs with substituted furans (e.g., 5-methylfuran) or isoquinoline derivatives (e.g., 1,2,3,4-tetrahydroisoquinoline) .
  • Functional group swaps : Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess steric/electronic effects .
  • Bioisosteres : Test oxadiazole or thiadiazole analogs to compare heterocycle stability and target affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.